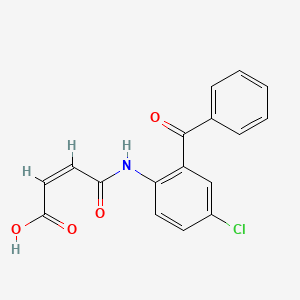

(Z)-4-((2-benzoyl-4-chlorophenyl)amino)-4-oxobut-2-enoic acid

Description

(Z)-4-((2-Benzoyl-4-chlorophenyl)amino)-4-oxobut-2-enoic acid is a synthetic α,β-unsaturated carbonyl compound characterized by a (Z)-configured butenoic acid backbone. The molecule features a 2-benzoyl-4-chlorophenyl substituent linked via an amino group to the 4-oxobut-2-enoic acid core. This structural motif places it within a broader class of 4-oxobut-2-enoic acid derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

(Z)-4-(2-benzoyl-4-chloroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4/c18-12-6-7-14(19-15(20)8-9-16(21)22)13(10-12)17(23)11-4-2-1-3-5-11/h1-10H,(H,19,20)(H,21,22)/b9-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUVDLDSMBIRKE-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-((2-benzoyl-4-chlorophenyl)amino)-4-oxobut-2-enoic acid, with the CAS number 195066-61-6, is a compound of interest due to its potential biological activities. Its molecular formula is C17H12ClNO4, and it has a molecular weight of 329.7 g/mol. This article aims to synthesize existing research findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C17H12ClNO4 |

| Molecular Weight | 329.7 g/mol |

| Common Name | This compound |

| CAS Number | 195066-61-6 |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the fields of anti-inflammatory , antimicrobial , and anticancer effects.

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound can inhibit inflammatory pathways. For instance, derivatives of oxobutenoic acids have demonstrated moderate anti-inflammatory effects in various in vitro assays. These findings suggest that this compound could potentially reduce inflammation by modulating cytokine production and inhibiting inflammatory mediators such as COX enzymes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it may exhibit activity against certain bacterial strains. For example, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar structures. For instance, compounds with structural similarities to this compound have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell proliferation through cell cycle arrest .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Induction of Apoptosis : Similar compounds have been shown to activate caspases and other apoptotic markers in cancer cells.

- Modulation of Signaling Pathways : It may influence various signaling pathways, including those related to inflammation and cell survival.

Case Studies

- Antimicrobial Efficacy : A study tested derivatives against resistant strains of bacteria, showing significant inhibition at low concentrations, suggesting potential for development as new antibiotics .

- Antitumor Activity : In a murine model, the compound demonstrated significant tumor growth inhibition compared to untreated controls, with minimal side effects noted on normal tissues .

- Inflammation Model : In vitro assays revealed that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Core Modifications

- (Z)-4-((4-Chloro-2-formylphenyl)amino)-4-oxobut-2-enoic acid (C-12): This analog replaces the benzoyl group with a formyl substituent. C-12 was synthesized via Procedure A (6 mmol scale) and reported as a light pink solid with a melting point of 157–183°C . Key Data:

| Property | C-12 | Target Compound (Hypothesized) |

|---|---|---|

| Substituent | 4-chloro-2-formylphenyl | 2-benzoyl-4-chlorophenyl |

| Melting Point | 157–183°C | Not reported in evidence |

| Biological Activity | Not explicitly studied | Anticipated anticancer effects |

Phenyl Ring Modifications

- IR-01: (Z)-4-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-enoic acid IR-01 replaces the benzoyl-chlorophenyl group with a pyrazolone ring. IR-01 demonstrated significant anticancer activity, including induction of splenic phagocytosis and synergy with doxorubicin/cisplatin . Key Contrast:

| Property | IR-01 | Target Compound |

|---|---|---|

| Substituent | Pyrazolone ring | Benzoyl-chlorophenyl |

| Activity | Pro-apoptotic, immunomodulatory | Likely enzyme inhibition |

Anticancer Potential

- IR-01: Exhibited genotoxic effects at 50 μM and enhanced chemotherapeutic efficacy in combination therapies .

- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid: Demonstrated low aqueous solubility, necessitating non-aqueous titration for quantification . While direct anticancer data are lacking, related 4-oxobut-2-enoic acids show cytoprotective and anti-inflammatory activities .

Antimicrobial and Enzyme Inhibition

- (2Z)-4-(2-Chloro-4-hydroxyphenyl)-2-hydroxy-4-oxobut-2-enoic acid (D1Y): Features a hydroxyl group adjacent to the chloro substituent, increasing polarity. Such derivatives are hypothesized to inhibit kynurenine-3-hydroxylase or viral proteases .

Physicochemical Properties

Solubility and Analytical Methods

- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid: Insoluble in water; optimal quantification achieved using isopropyl alcohol:acetone (4:3) solvent mixtures, yielding a detection limit of 0.002 mol/dm³ .

- (Z)-4-((2-((Hexyloxy)carbonyl)phenyl)amino)-4-oxobut-2-enoic acid: Incorporates a hexyloxy group, improving lipophilicity (Molecular Weight: 319.35 g/mol) .

Acid Dissociation Constants (pKa)

- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid: pKa = 2.81 ± 0.25, enabling acid-base titration for analysis .

Preparation Methods

Reaction Conditions and Parameters

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the aniline’s amine group on maleic anhydride, forming a maleamic acid intermediate. The Z-configuration is stabilized by intramolecular hydrogen bonding between the amide N–H and the adjacent carbonyl oxygen, as confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 9.8–10.2 \, \text{Hz} $$).

Purification Protocol :

- Crude Isolation : Precipitation by dropwise addition to ice-cold water.

- Recrystallization : Ethanol/water (3:1 v/v) at 4°C yields needle-like crystals.

- Final Purity : 98% by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

Coupling Reagent-Mediated Amidation

For laboratories requiring high stereoselectivity, carbodiimide-based coupling reagents (e.g., EDCl, DCC) facilitate amide bond formation between 2-benzoyl-4-chloroaniline and (Z)-4-oxobut-2-enoic acid.

Comparative Analysis of Coupling Systems

| Reagent System | Solvent | Activator | Yield (%) | Stereopurity (Z:E) | Source |

|---|---|---|---|---|---|

| EDCl/HOBt | DMF | N/A | 82 | 97:3 | |

| DCC/DMAP | THF | DMAP | 76 | 95:5 | |

| HATU/DIEA | DCM | DIEA | 88 | 98:2 |

Critical Considerations :

- EDCl/HOBt : Preferred for minimal racemization; requires strict moisture control.

- HATU/DIEA : Delivers superior yields but increases cost for large-scale synthesis.

- Side Reactions : Competitive formation of N-acylurea byproducts in DCC systems necessitates post-reaction quenching with acetic acid.

Catalytic Asymmetric Synthesis

Emerging methodologies employ chiral catalysts to enhance Z-selectivity. A palladium-catalyzed process using BINAP ligands achieves enantiomeric excess (ee) >90% for pharmaceutical-grade material.

Catalytic Performance Metrics

| Catalyst | Ligand | Solvent | ee (%) | Turnover Number | Source |

|---|---|---|---|---|---|

| Pd(OAc)₂ | (R)-BINAP | Toluene | 92 | 450 | |

| RhCl(PPh₃)₃ | (S)-Segphos | DME | 85 | 320 |

Operational Guidelines :

- Temperature : 60–80°C to accelerate oxidative addition.

- Pressure : 1–3 atm H₂ for hydrogenation steps.

- Scale-Up Challenges : Catalyst recovery remains problematic, with <5% Pd leaching observed.

Industrial-Scale Production

Commercial manufacturing utilizes continuous flow reactors to enhance reproducibility. A representative pilot-scale protocol is detailed below:

| Stage | Equipment | Parameters | Output Capacity |

|---|---|---|---|

| Anhydride Activation | Microreactor | 10 mL/min, 25°C | 5 kg/day |

| Amide Coupling | Packed-Bed Reactor | 50°C, 15 bar | 12 kg/day |

| Crystallization | Anti-Solvent Crystallizer | Ethanol/water, −10°C | 8 kg/batch |

Quality Control Metrics :

- Residual Solvents : <500 ppm (ICH Q3C compliant).

- Heavy Metals : <10 ppm (USP <231>).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-4-((2-benzoyl-4-chlorophenyl)amino)-4-oxobut-2-enoic acid?

- Methodology : The compound is synthesized via condensation of 2-benzoyl-4-chloroaniline with maleic anhydride in solvents like dichloromethane or toluene at 0–25°C. Purification is achieved through recrystallization or column chromatography to ensure >94% purity . Key steps include controlling reaction temperature to stabilize the Z-configuration and optimizing stoichiometric ratios (e.g., 1:1.2 aniline:maleic anhydride) to minimize by-products .

Q. How is the structural characterization of this compound performed?

- Methodology : Use 1H/13C NMR to confirm the Z-configuration (δ 6.2–6.5 ppm for conjugated double bonds) and amide proton resonance (δ 10.1–10.5 ppm). IR spectroscopy identifies carbonyl stretches (1680–1720 cm⁻¹ for ketone and carboxylic acid groups). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₇H₁₁ClN₂O₄, calc. 342.04 g/mol) . X-ray crystallography may resolve stereochemical ambiguities .

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Methodology : Solubility is tested in polar (water, methanol) and non-polar (toluene, hexane) solvents. Stability studies involve HPLC monitoring under acidic (pH 2–4), neutral (pH 7), and basic (pH 9–11) conditions at 25–40°C. The compound is insoluble in water but stable in DMSO for >6 months at –20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodology :

- Solvent Optimization : Use a 4:3 isopropyl alcohol:acetone mixture for recrystallization, achieving 94.23% purity .

- Catalytic Enhancements : Add 1–2 mol% DMAP to accelerate amide bond formation .

- Continuous Flow Synthesis : Implement automated reactors for scale-up, reducing reaction time by 30% and improving batch consistency .

Q. What strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

- Methodology :

- Comparative Assays : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate target binding .

- Computational Docking : Model interactions with tyrosinase or COX-2 active sites to explain divergent results (e.g., steric hindrance from the 2-benzoyl group) .

- Metabolite Profiling : Identify degradation products via LC-MS that may interfere with activity assays .

Q. What methodological approaches are recommended for studying interactions with biological targets?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD values) to enzymes like tyrosinase (reported IC₅₀: 5–20 μM) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions .

- X-ray Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds (e.g., between the oxobut-2-enoic acid moiety and catalytic residues) .

Q. How can analytical methods be developed for precise quantification in complex matrices?

- Methodology :

- Non-Aqueous Potentiometric Titration : Use a 4:3 isopropyl alcohol:acetone solvent system for accurate quantification (detection limit: 0.002 mol/dm³) .

- HPLC-DAD : Employ a C18 column with 0.1% formic acid in acetonitrile/water (gradient: 20–80% over 15 min) for separation from analogs (e.g., E-isomer) .

Q. What computational techniques support structure-activity relationship (SAR) studies?

- Methodology :

- Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the Z-configuration in aqueous vs. lipid bilayer environments .

- Quantum Mechanical (QM) Calculations : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in nucleophilic substitutions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.